Bibo 3304 trifluoroacetate

Description

Historical Context of Neuropeptide Y Receptor Antagonists

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. researchgate.netnih.gov Since its isolation from the porcine brain in 1982, NPY has been shown to be involved in a diverse range of physiological processes, including the regulation of food intake, blood pressure, stress responses, and circadian rhythms. researchgate.netnih.gov The actions of NPY are mediated by a family of G-protein coupled receptors (GPCRs), with five subtypes identified in mammals: Y1, Y2, Y4, Y5, and y6. researchgate.netnih.govguidetopharmacology.org

The significant role of NPY in various bodily functions spurred the search for compounds that could block its receptors, known as antagonists. scielo.br Early research focused on peptide-based antagonists, but these often suffered from poor bioavailability and lack of specificity. A major breakthrough came with the development of the first non-peptide NPY Y1 receptor antagonist, BIBP 3226. guidetopharmacology.orgscielo.br This paved the way for the creation of more advanced antagonists. Subsequently, BIBO 3304 was synthesized as a successor to BIBP 3226, exhibiting improved potency and selectivity for the Y1 receptor. guidetopharmacology.orgnih.gov

Significance of Neuropeptide Y1 Receptor (NPY1R) Antagonism in Research

The Neuropeptide Y1 receptor (NPY1R) is a key mediator of many of NPY's physiological effects. Antagonism of this receptor has become a crucial area of research for understanding its role in various biological processes and its potential as a therapeutic target.

Research has shown that NPY1R is involved in:

Feeding Behavior: The Y1 receptor is implicated in stimulating appetite and regulating food intake. nih.govsmolecule.com Antagonism of this receptor has been shown to inhibit feeding induced by both NPY and fasting. nih.govsmolecule.com

Anxiety and Stress: NPY1R in brain regions like the amygdala is involved in mediating the anxiolytic (anxiety-reducing) effects of NPY. smolecule.comrndsystems.comtocris.com Studying the antagonism of this receptor helps to elucidate the mechanisms of anxiety and stress responses. rndsystems.com

Bone Metabolism: The NPY system, particularly through the Y1 receptor, plays a role in regulating bone mass. rndsystems.comaging-us.com Research using Y1R antagonists has shown that blocking this receptor can lead to increased bone mass and may offer a potential strategy for conditions like osteoporosis. rndsystems.comaging-us.com

Cardiovascular Regulation: NPY, acting through Y1 receptors, can influence blood pressure. caymanchem.commedkoo.com

Metabolic Conditions: Recent studies have explored the role of NPY1R in the context of type 2 diabetes, where its antagonism has shown potential for protecting β-cells and improving glycemic control. nih.govresearchgate.net

Overview of BIBO 3304 Trifluoroacetate (B77799) as a Research Tool

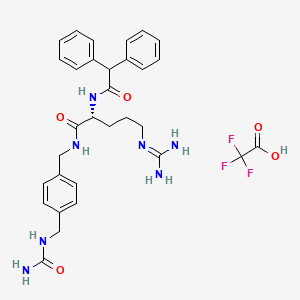

BIBO 3304 trifluoroacetate is a highly valued research tool due to its high affinity and selectivity for the NPY Y1 receptor. nih.govtocris.combio-techne.com It is an argininamide (B1665762) derivative, and its trifluoroacetate salt form is commonly used in research settings. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | (2R)-5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2, 2-diphenylacetamido)pentanamide; trifluoroacetic acid | xcessbio.com |

| Molecular Formula | C29H35N7O3.2CF3CO2H | rndsystems.comtocris.combio-techne.com |

| Molecular Weight | 757.69 g/mol | smolecule.comrndsystems.comtocris.combio-techne.com |

| CAS Number | 2310085-85-7 | rndsystems.comtocris.comfishersci.nl |

The utility of BIBO 3304 as a research tool is underscored by its impressive binding profile. It demonstrates subnanomolar affinity for the human and rat Y1 receptors and is significantly less active at other NPY receptor subtypes, making it a highly selective antagonist. nih.govrndsystems.comselleckchem.comselleckchem.com This selectivity allows researchers to specifically probe the function of the NPY1R with minimal off-target effects. smolecule.com

Table 2: Binding Affinity and Selectivity of BIBO 3304

| Receptor | IC50 (nM) | Source |

|---|---|---|

| Human Y1 Receptor | 0.38 | nih.govrndsystems.comselleckchem.comselleckchem.com |

| Rat Y1 Receptor | 0.72 | nih.govrndsystems.comselleckchem.comselleckchem.com |

| Human Y2 Receptor | >1000 | nih.govselleckchem.comselleckchem.com |

| Human Y4 Receptor | >1000 | nih.govselleckchem.comselleckchem.com |

| Rat Y4 Receptor | >1000 | nih.govselleckchem.comselleckchem.com |

| Human Y5 Receptor | >1000 | nih.govselleckchem.comselleckchem.com |

| Rat Y5 Receptor | >1000 | nih.govselleckchem.comselleckchem.com |

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The compound also has an inactive enantiomer, BIBO 3457, which serves as a useful negative control in experiments. nih.govopnme.com

Scope and Objectives of Academic Research on this compound

The primary objective of using this compound in academic research is to dissect the specific roles of the NPY Y1 receptor in a wide array of physiological and pathophysiological processes. smolecule.com Its high selectivity makes it an invaluable tool for both in vitro and in vivo studies. medkoo.comopnme.com

The scope of research involving this compound is broad and includes:

Neuroscience and Behavior: Investigating the neural circuits involved in feeding, anxiety, pain suppression, and stress responses. smolecule.comrndsystems.comtocris.com Studies have used BIBO 3304 to block NPY-induced feeding in rodents and to antagonize the anxiety-reducing effects of NPY. nih.govsmolecule.comtocris.com

Metabolic Diseases: Exploring the therapeutic potential of NPY1R antagonism in conditions like obesity and type 2 diabetes. nih.govresearchgate.netnih.gov Research has shown that peripheral antagonism of Y1R can increase thermogenesis and protect against diet-induced obesity. nih.gov Furthermore, it has been demonstrated to improve β-cell function and glycemic control in mouse models of type 2 diabetes. nih.govresearchgate.net

Bone Biology: Elucidating the mechanisms by which the NPY-Y1R pathway regulates bone formation and resorption, with implications for treating osteoporosis. rndsystems.comaging-us.com

Cardiovascular Research: Examining the role of NPY1R in blood pressure regulation and its potential involvement in hypertension. caymanchem.commedkoo.com

Pharmacology: Serving as a reference compound for the development of new and improved NPY1R antagonists with potential therapeutic applications. smolecule.com

Properties

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Synthetic Research of Bibo 3304 Trifluoroacetate

Elucidation of Stereochemistry and its Academic Implications

The stereochemical configuration of BIBO 3304 is a critical determinant of its high-affinity binding to the NPY Y1 receptor. Research has unequivocally identified BIBO 3304 as the (R)-enantiomer of N-[[4-(aminocarbonylaminomethyl)-phenyl]methyl]-N2-(diphenylacetyl)-argininamide. nih.gov This specific spatial arrangement of its constituent atoms is essential for its biological activity.

The profound academic implication of this stereospecificity is highlighted by the comparative activity of its (S)-enantiomer, designated as BIBO 3457. Studies have shown that BIBO 3457 is virtually inactive as a Y1 receptor antagonist, demonstrating a significantly lower binding affinity. nih.gov This stark difference in activity between the two enantiomers underscores the highly specific nature of the interaction between BIBO 3304 and its target receptor. The precise three-dimensional structure of the (R)-enantiomer allows it to fit optimally into the binding pocket of the Y1 receptor, leading to its potent antagonist effects. This enantiomeric specificity is a cornerstone of its academic and research value, providing a clear example of how stereochemistry governs pharmacological activity and serving as a valuable tool for probing the structure and function of the NPY Y1 receptor.

Table 1: Enantiomeric Specificity of BIBO 3304

| Compound | Enantiomer | NPY Y1 Receptor Binding Affinity | Biological Activity |

| BIBO 3304 | (R) | High | Potent Antagonist |

| BIBO 3457 | (S) | Low | Inactive |

Synthesis Pathways and Methodological Advancements for BIBO 3304 Trifluoroacetate (B77799)

While the biological activity of BIBO 3304 trifluoroacetate is well-documented, detailed information regarding its specific synthesis pathways is not extensively published in publicly accessible scientific literature. The primary sources repeatedly state that the compound "has been synthesized" without providing explicit experimental procedures for the parent compound. nih.gov However, based on the synthesis of its derivatives and general knowledge of peptide and argininamide (B1665762) synthesis, a general approach can be inferred.

Original Synthetic Routes and Yield Optimization

Green Chemistry Principles in this compound Synthesis

No specific studies have been found that detail the application of green chemistry principles to the synthesis of this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of a multi-step synthesis of a complex molecule like BIBO 3304, the application of these principles could involve the use of more environmentally benign solvents, the development of catalytic instead of stoichiometric processes, and the reduction of waste through atom economy. The lack of detailed synthetic procedures for the parent compound makes a specific analysis of its green chemistry profile challenging.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies of BIBO 3304 Analogues

The chemical structure of BIBO 3304 has served as a scaffold for the design and synthesis of novel analogues, with the aim of exploring the structure-activity relationship (SAR) and developing new research tools.

Design and Synthesis of Novel BIBO 3304 Analogues

A notable study focused on the synthesis of three distinct types of BIBO 3304 derivatives to investigate potential sites for radiolabeling, which are crucial for receptor binding and imaging studies. These derivatives were synthesized by modifying specific functional groups within the parent molecule:

Propionylation at the guanidine (B92328) group: This modification directly alters the highly basic guanidino moiety of the arginine residue.

Substitution at the urea (B33335) moiety: A propionamidobutyl residue was introduced at the urea functional group.

Replacement of the ureidomethyl group: The ureidomethyl side chain was replaced with a propionylaminomethyl group.

The synthesis of these analogues involved targeted chemical reactions to introduce the desired modifications while preserving the core argininamide structure.

The subsequent evaluation of these novel analogues revealed important insights into the SAR of BIBO 3304. The derivatives with modifications at the urea moiety and the replacement of the ureidomethyl group retained high affinity for the NPY Y1 receptor. In contrast, the analogue with a modification at the guanidine group showed a significant decrease in binding affinity. This suggests that the guanidino group is a critical pharmacophore for the interaction with the Y1 receptor, while the urea and ureidomethyl regions are more amenable to chemical modification without a substantial loss of activity.

Table 2: Structure-Activity Relationship of BIBO 3304 Analogues

| Modification Site | Retained High Affinity for NPY Y1 Receptor? | Implication for SAR |

| Guanidine Group | No | Critical for receptor binding |

| Urea Moiety | Yes | Tolerant to modification |

| Ureidomethyl Group | Yes | Tolerant to modification |

Stereochemical Influences on Activity: Comparative Studies with Enantiomers (e.g., BIBO 3457)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. nih.govnih.gov This principle is vividly illustrated by the neuropeptide Y (NPY) Y1 receptor antagonist, BIBO 3304, and its enantiomer, BIBO 3457. Enantiomers are mirror images of each other that cannot be superimposed, and they often exhibit significantly different pharmacological properties. wiley-vch.descispace.com

BIBO 3304 is the (R)-configured enantiomer, and it demonstrates high-affinity binding to the NPY Y1 receptor. opnme.comnih.gov In contrast, its (S)-enantiomer, BIBO 3457, is largely inactive. opnme.comnih.gov Comparative studies have quantified this difference, revealing a substantial eudismic ratio (the ratio of the affinity of the more active enantiomer to that of the less active one), which underscores the stereospecificity of the Y1 receptor's binding pocket. researchgate.net

Research has shown that BIBO 3304 binds to the human and rat Y1 receptors with subnanomolar affinity. nih.govselleckchem.com Conversely, BIBO 3457 displays an affinity for these same receptors that is several orders of magnitude lower. opnme.comnih.gov This stark difference in binding affinity translates directly to their functional activity. In vivo studies have demonstrated that while BIBO 3304 can effectively inhibit NPY-induced and fasting-induced feeding in rodents, its enantiomer BIBO 3457 has no such effect at similar concentrations. nih.govopnme.com This highlights that the specific spatial orientation of the (R)-enantiomer is essential for productive interaction with the Y1 receptor. opnme.comnih.gov

The data below summarizes the dramatic difference in receptor affinity between the two enantiomers.

| Compound | Stereochemistry | Human Y1 Receptor Affinity (IC50) | Rat Y1 Receptor Affinity (IC50) |

|---|---|---|---|

| BIBO 3304 | (R)-enantiomer | 0.38 nM | 0.72 nM |

| BIBO 3457 | (S)-enantiomer | > 10,000 nM | > 1,000 nM |

Data sourced from multiple references. opnme.comnih.govselleckchem.comopnme.com

Modifications to the Argininamide Core Structure

The argininamide moiety is a cornerstone of the BIBO 3304 structure, playing a pivotal role in its interaction with the NPY Y1 receptor. Consequently, this part of the molecule has been a focal point for synthetic modifications aimed at understanding and optimizing ligand-receptor interactions. nih.gov Research on BIBO 3304 and its parent compound, BIBP 3226, has explored various alterations to the argininamide core to probe the structure-activity relationship (SAR). nih.govnih.gov

One significant area of investigation has been the Nω-carbamoylation of the guanidine group. nih.govnih.gov Attaching carbamoyl (B1232498) moieties to the guanidine group of BIBP 3226 analogues resulted in compounds with subnanomolar Ki values. nih.gov These modifications can lead to insurmountable antagonism, a phenomenon potentially attributed to an extended target-residence time. nih.gov For instance, the antagonist UR-MK299, which features a carbamoyl substituent, exhibits picomolar affinity and a considerably lower target off-rate compared to related compounds. nih.govnih.gov The crystal structure of the Y1 receptor co-crystallized with UR-MK299 revealed that the Nω-carbamoyl substituent is deeply buried within a hydrophobic pocket of the receptor. nih.gov This finding suggests that the size and nature of the substituent at this position are critical; Y1R affinity tends to decrease as the size of the carbamoyl residue increases. nih.gov

Other modifications have included:

Acylation at the guanidine group: Propionylation at the guanidine group of BIBO 3304 was explored to create derivatives for radiolabeling. nih.gov However, Nω-acylated argininamides can be prone to hydrolytic cleavage, which presents a stability challenge. researchgate.net

Substitution at the urea moiety: Adding a propionamidobutyl residue at the urea moiety yielded a compound with high affinity (Ki in the low nanomolar range) and selectivity for the Y1 receptor. nih.gov

Linking of two antagonist molecules: Dimeric ligands have been synthesized by linking two molecules of BIBP 3226 or BIBO 3304 via their guanidine or urea moieties. researchgate.net Interestingly, these "twin compounds" were found to be significantly less selective for the Y1 receptor compared to their monomeric parent compounds. researchgate.net

These studies collectively demonstrate that while the argininamide core is essential, its properties can be fine-tuned through targeted synthetic modifications, impacting affinity, selectivity, and binding kinetics. researchgate.netnih.govnih.gov

Impact of Trifluoroacetate Counterion on Compound Stability and Application

BIBO 3304 is supplied as a trifluoroacetate salt. nih.gov The trifluoroacetate (TFA) anion serves as a counterion to the positively charged base, a common practice for peptide and peptide-like compounds synthesized using solid-phase methods and purified via chromatography. nih.govgenscript.comrsc.org Trifluoroacetic acid is frequently used during the cleavage of the compound from the resin support and as an additive in the mobile phase during purification. genscript.comtoxicdocs.org

The presence of the TFA counterion can influence the physicochemical properties of the compound. nih.govgenscript.com It can affect solubility, stability, and hygroscopicity. rsc.orgnih.gov While the TFA salt form is common for research-grade compounds, it is important to recognize that the counterion is not an inert component. nih.govtoxicdocs.org

Key considerations regarding the trifluoroacetate counterion include:

Stability: The TFA salt form is generally stable for storage. nih.gov However, the nature of the counterion can influence the stability of the active pharmaceutical ingredient (API) in different formulations. rsc.orgnih.gov

Analytical Interference: The TFA counterion can interfere with certain analytical techniques. For example, it has a strong infrared (IR) absorption band that can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.comtoxicdocs.org

Biological Assays: Although often overlooked, TFA itself can sometimes exhibit biological effects, such as inhibiting cell proliferation in certain assays. nih.govgenscript.com Therefore, for sensitive in vivo or cell-based experiments, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as chloride or acetate (B1210297). genscript.comrsc.org The process of counterion exchange must be carefully considered, as it can be challenging to completely remove the tightly bound TFA. toxicdocs.org

Regulatory agencies often view TFA salts less favorably than other salts like hydrochloride or acetate for therapeutic applications, partly due to concerns about potential toxicity. rsc.orgnih.govresearchgate.net Consequently, while the trifluoroacetate salt of BIBO 3304 is suitable for many research applications, its presence is a critical factor to consider when interpreting experimental results and for any potential translational development. rsc.orgnih.gov

Pharmacological and Molecular Research of Bibo 3304 Trifluoroacetate As a Neuropeptide Y1 Receptor Antagonist

Mechanism of Action at Neuropeptide Y Receptors

BIBO 3304 exerts its effects by directly interacting with Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs). Its mechanism is characterized by high binding affinity, remarkable subtype selectivity, and modulation of downstream signaling pathways.

BIBO 3304 demonstrates a very high affinity for the NPY1R, with binding potency in the subnanomolar range. nih.gov This strong binding is a key characteristic of its function as an effective antagonist. In vitro binding assays using cell lines that either endogenously express or are stably transfected with the NPY1R have been used to quantify this affinity.

The half-maximal inhibitory concentration (IC50) values consistently highlight its potent interaction with both human and rat orthologs of the receptor. For the human NPY1R, the IC50 value is approximately 0.38 nM. nih.govrndsystems.comselleckchem.com The compound shows a similarly potent affinity for the rat NPY1R, with a reported IC50 value of 0.72 nM. nih.govrndsystems.comselleckchem.com Studies have confirmed this high affinity in various cell systems, including human neuroblastoma SK-N-MC cells, which endogenously express the Y1 receptor (IC50 = 0.38 nM), and BHK cells stably expressing the human Y1 receptor (IC50 = 0.69 nM). apexbt.com

| Receptor | Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| Human NPY1R | SK-N-MC | 0.38 | nih.govselleckchem.comapexbt.com |

| Human NPY1R | BHK | 0.69 | apexbt.com |

| Rat NPY1R | - | 0.72 | nih.govselleckchem.comapexbt.com |

A defining feature of BIBO 3304 is its exceptional selectivity for the NPY1R subtype over other NPY receptor subtypes, namely NPY2R, NPY4R, and NPY5R. Research indicates that BIBO 3304 has a very low affinity for these other receptors, with IC50 values typically greater than 1000 nM. nih.govselleckchem.com This translates to a selectivity ratio of over 2600-fold for NPY1R compared to the Y2, Y4, and Y5 receptors. rndsystems.com Some reports suggest the selectivity could be as high as 1,000 to 10,000-fold. apexbt.comopnme.com

This high degree of selectivity is crucial, as it allows researchers to investigate NPY1R-specific pathways without the confounding effects of modulating other NPY receptors. The stereochemistry of the molecule is vital for this selectivity; the (S)-enantiomer of BIBO 3304, known as BIBO 3457, displays a significantly lower affinity for the NPY1R (IC50 > 1000 nM), rendering it an effective negative control in experiments. nih.govopnme.com

| Receptor Subtype | Affinity (IC50) | Selectivity vs. NPY1R | Reference |

|---|---|---|---|

| NPY1R | ~0.38 - 0.72 nM | - | nih.govselleckchem.com |

| NPY2R | >1000 nM | >2600-fold | nih.govrndsystems.com |

| NPY4R | >1000 nM | >2600-fold | nih.govrndsystems.com |

| NPY5R | >1000 nM | >2600-fold | nih.govrndsystems.com |

BIBO 3304 is classified as an (R)-argininamide derivative. opnme.comopnme.com Its structure allows it to interact with the NPY1R binding pocket, which is located within the transmembrane helices of the receptor, a common feature for small-molecule antagonists of GPCRs. While the precise crystal structure of BIBO 3304 in complex with NPY1R is not detailed in the provided sources, research on derivatives of the compound has been conducted to probe its binding site. nih.gov These studies involve modifying parts of the BIBO 3304 structure, such as the guanidine (B92328) group or the urea (B33335) moiety, to identify which chemical groups are critical for receptor interaction and to find suitable sites for attaching labels for imaging studies. nih.gov The high affinity and stereospecificity of BIBO 3304 suggest a precise and complementary fit into the receptor's binding site, effectively blocking the natural ligand, NPY, from binding and activating the receptor.

The NPY1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. opnme.com Activation of Gi/o proteins by an agonist, such as NPY, leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). opnme.comopnme.com

BIBO 3304 functions as a competitive antagonist, blocking the NPY-induced inhibition of cAMP synthesis. apexbt.com In functional assays using SK-N-MC cells, BIBO 3304 effectively counteracted the NPY-mediated decrease in cAMP levels, with a reported pKb value of 9.1. apexbt.com By preventing the reduction of cAMP, BIBO 3304 maintains or enhances signaling cascades dependent on cAMP and its downstream effector, protein kinase A (PKA). This mechanism has been shown to be significant in pancreatic β-cells, where Y1 receptor antagonism by BIBO 3304 enhances cell function and survival through a cAMP-dependent mechanism, which can involve the phosphorylation of the cAMP-response element-binding protein (CREB). ulb.ac.be

Functional Antagonism Studies in Cellular and Subcellular Models

The antagonistic properties of BIBO 3304 have been validated through a variety of functional assays in different in vitro systems, ranging from engineered cell lines to primary cells.

A range of in vitro assays has been employed to characterize the functional antagonism of BIBO 3304. Radioligand binding assays are fundamental for determining the binding affinity and selectivity, using membranes from cells (e.g., CHO, HEK293, BHK) engineered to express specific NPY receptor subtypes. nih.gov

Functional assays that measure the consequences of receptor activation are critical for confirming antagonism. The most common of these is the measurement of intracellular cAMP levels. In these assays, cells are stimulated with an NPY agonist in the presence and absence of BIBO 3304. The ability of BIBO 3304 to prevent the NPY-induced drop in cAMP demonstrates its antagonistic activity. apexbt.com

Further studies have used BIBO 3304 to probe the role of NPY1R in more complex cellular processes. For instance, in pancreatic islets, treatment with BIBO 3304 was shown to protect β-cells from dysfunction and death under diabetogenic conditions. ulb.ac.be In other models, such as studies on cardiomyocytes, assays like MTT assays for cell viability and TUNEL staining for apoptosis have been used to show that NPY1R antagonism by BIBO 3304 can mitigate cellular stress responses. researchgate.net These diverse cellular and subcellular models confirm that BIBO 3304 is a specific and effective tool for blocking NPY1R-mediated signaling and function.

Cellular Models Expressing NPY1R (e.g., SK-N-MC cells)

The human neuroblastoma cell line SK-N-MC, which endogenously expresses the Neuropeptide Y Y1 receptor (NPY1R), serves as a critical in vitro model for characterizing the pharmacological properties of NPY1R antagonists like BIBO 3304 trifluoroacetate (B77799). opnme.com Research has demonstrated that BIBO 3304 exhibits a high affinity for the human Y1 receptor in this cell line. opnme.com

Specifically, BIBO 3304 displayed a subnanomolar affinity for the human Y1 receptor expressed in SK-N-MC cells, with an IC50 value of 0.38 ± 0.06 nM. nih.gov This high affinity is comparable to its binding in other human and rat-based models. nih.gov In functional assays using SK-N-MC cells, BIBO 3304 effectively antagonized the NPY-induced inhibition of cyclic AMP (cAMP) synthesis, further confirming its role as a potent antagonist at the NPY1R. opnme.com

Receptor Internalization and Desensitization Studies

Based on a review of available scientific literature, specific studies detailing the effects of BIBO 3304 trifluoroacetate on the processes of NPY1 receptor internalization and desensitization have not been extensively reported.

Comparative Pharmacology with Other NPY1R Antagonists (e.g., BIBP 3226)

This compound was developed following earlier non-peptide NPY1R antagonists, such as BIBP 3226. wikipedia.org BIBP 3226 was the first potent and selective non-peptide antagonist developed for the Y1 receptor and has been a foundational tool in studying NPY1R function. wikipedia.orgnih.gov

Both compounds act as competitive antagonists at the NPY1R, sharing an overlapping binding site with the endogenous ligand, Neuropeptide Y (NPY). nih.gov However, molecular research reveals differences in their pharmacological profiles. BIBO 3304 demonstrates a particularly high affinity and selectivity for the Y1 receptor subtype. nih.gov It displays subnanomolar affinity for both human and rat Y1 receptors. nih.gov

Crucially, BIBO 3304 shows a very high degree of selectivity for the NPY1R over other NPY receptor subtypes. nih.gov Its affinity for the human Y2, and both human and rat Y4 and Y5 receptors is more than 1,000 to 10,000 times lower than for the Y1 receptor. opnme.comnih.govopnme.com This represents a significant level of selectivity, which is a key characteristic of this compound. nih.gov BIBP 3226 is also a potent and selective NPY Y1 receptor antagonist with a high affinity for the rat NPY Y1 receptor. medchemexpress.com

| Compound | Receptor Subtype | Binding Affinity (IC50 or Ki) | Reference |

|---|---|---|---|

| BIBO 3304 | Human NPY1R | IC50: 0.38 nM | nih.gov |

| Rat NPY1R | IC50: 0.72 nM | nih.gov | |

| Human NPY2R | IC50: >1000 nM | nih.gov | |

| Human/Rat NPY4R | IC50: >1000 nM | nih.gov | |

| Human/Rat NPY5R | IC50: >1000 nM | nih.gov | |

| BIBP 3226 | Rat NPY1R | Ki: 1.1 nM | medchemexpress.com |

In Vivo Efficacy and Translational Research of Bibo 3304 Trifluoroacetate

Research in Rodent Models of Physiological Regulation

Effects on Feeding Behavior and Energy Homeostasis

BIBO 3304 trifluoroacetate (B77799) has been a critical tool in understanding the role of the NPY Y1 receptor in the regulation of appetite and energy balance. Studies in rodent models have consistently demonstrated its ability to modulate feeding behaviors under various physiological conditions.

Research has shown that direct administration of BIBO 3304 into the paraventricular nucleus (PVN) of the hypothalamus, a key brain region for appetite control, effectively inhibits the powerful feeding response triggered by neuropeptide Y. nih.gov Furthermore, this compound has been shown to curb the intense hunger and subsequent overeating (hyperphagia) that occurs after a 24-hour period of fasting. nih.govnih.gov This suggests that the Y1 receptor plays a crucial role in mediating these strong orexigenic (appetite-stimulating) signals. nih.gov In contrast, the inactive enantiomer of BIBO 3304, known as BIBO 3457, has no discernible effect on NPY-induced feeding, highlighting the stereospecificity of the Y1 receptor interaction. nih.govopnme.com

| Condition | Treatment | Effect on Food Intake | Reference |

| NPY-induced Feeding | BIBO 3304 Trifluoroacetate | Inhibition | nih.govnih.gov |

| 24-hour Fasting | This compound | Inhibition of Hyperphagia | nih.govnih.gov |

| NPY-induced Feeding | BIBO 3457 (inactive enantiomer) | No Effect | nih.govopnme.com |

The appetite-suppressing effects of this compound are mediated through its high-affinity and selective blockade of the Y1 receptor. nih.gov This receptor is a key component of the complex neural circuitry that governs energy homeostasis. By antagonizing the Y1 receptor, BIBO 3304 effectively interrupts the downstream signaling cascade initiated by NPY, a potent appetite stimulant. nih.gov This modulation helps to restore a more balanced state of appetite regulation. Furthermore, peripheral administration of BIBO 3304 has been shown to reduce body weight gain in mice on a high-fat diet, primarily by increasing energy expenditure and promoting the browning of white adipose tissue, rather than by affecting food intake directly. nih.gov This indicates a role for peripheral Y1 receptors in energy homeostasis. nih.gov

An important aspect of the pharmacological profile of this compound is its specificity. Studies have demonstrated that while it potently blocks NPY-induced feeding, it does not inhibit the orexigenic responses elicited by other appetite-stimulating neurotransmitters such as galanin and noradrenaline. nih.govnih.gov This selectivity underscores the distinct pathways through which different orexigenic signals operate and establishes the Y1 receptor as a specific target for modulating NPY-mediated appetite control.

| Orexigenic Agent | Treatment with this compound | Effect on Feeding Response | Reference |

| Neuropeptide Y (NPY) | Yes | Inhibited | nih.govnih.gov |

| Galanin | Yes | Not Inhibited | nih.gov |

| Noradrenaline | Yes | Not Inhibited | nih.gov |

Research in Neuropsychiatric and Behavioral Models

Beyond its role in appetite, the NPY system, and specifically the Y1 receptor, is implicated in the regulation of mood and stress.

Research in rodent models of anxiety has revealed that this compound can modulate stress and anxiety-like behaviors. mdpi.com Neuropeptide Y is known to have anxiolytic (anxiety-reducing) properties. mdpi.com Studies have shown that the anxiolytic-like effects of NPY can be blocked by the administration of BIBO 3304, indicating that these effects are mediated through the Y1 receptor. mdpi.com For instance, in a mouse model of social fear, the fear-reducing effects of NPY in the central amygdala, a brain region critical for processing fear, were blocked by BIBO 3304. mdpi.com This highlights the crucial role of the Y1 receptor in mediating the emotional regulatory functions of NPY.

Role in Memory and Learning Processes (e.g., non-social and social memory consolidation and retrieval)

Neuropeptide Y (NPY) is highly expressed in brain regions critical for learning and memory, suggesting a significant modulatory role in these cognitive processes. nih.gov Research utilizing Y1 receptor antagonists like BIBO 3304 has been crucial in dissecting the specific contributions of this receptor subtype.

Studies in male mice have demonstrated that NPY can prolong the retention of non-social memory, and these effects are both brain-region and receptor-specific. nih.gov When NPY is administered into the dorsolateral septum (DLS), it enhances memory retention. This memory-enhancing effect of NPY is blocked by the prior administration of this compound, indicating that the pro-mnemonic effects of NPY in the DLS are mediated by the Y1 receptor. nih.gov Conversely, in the medial amygdala (MeA), the memory-enhancing effects of NPY were blocked by a Y2 receptor antagonist, but not by BIBO 3304, highlighting the regional specificity of NPY receptor function in memory processes. nih.gov

These findings underscore the critical role of the Y1 receptor in the consolidation and retrieval of non-social memories within specific neural circuits. By selectively blocking this receptor, BIBO 3304 has helped to confirm that NPY's influence on memory is not uniform across the brain but is instead dependent on the localized expression and activation of different NPY receptor subtypes.

Table 1: Effect of BIBO 3304 on NPY-Induced Memory Enhancement

| Brain Region | NPY Effect on Memory | Effect of BIBO 3304 + NPY | Implied Receptor Mediation |

|---|---|---|---|

| Dorsolateral Septum (DLS) | Enhancement | Blocks Enhancement | Y1 Receptor |

| Medial Amygdala (MeA) | Enhancement | No Effect | Y2 Receptor |

Impact on Dopamine-dependent Behaviors (e.g., amphetamine- and apomorphine-induced activities)

The NPY system is known to interact with dopaminergic pathways, which are central to regulating motor activity, motivation, and reward. Research has explored the potential of Y1 receptor antagonism to modulate behaviors associated with hyperactive dopaminergic states.

In studies using rat models, intracerebroventricular administration of BIBO 3304 was shown to inhibit behavioral responses induced by both indirect and direct dopamine (B1211576) agonists. Specifically, BIBO 3304 reduced the increase in horizontal and vertical activity caused by amphetamine, a substance that promotes dopamine release. Furthermore, it inhibited purposeless running in rats sensitized to apomorphine, a direct dopamine receptor agonist. Another structurally similar, though less potent, NPY Y1 receptor antagonist, BIBP 3226, also reduced apomorphine-induced aggression. These findings suggest that the activation of NPY Y1 receptors may be a necessary component in the full expression of behaviors driven by hyperdopaminergic states. The inhibitory effects of BIBO 3304 point towards a modulatory role of the NPY Y1 receptor on postsynaptic dopaminergic responses.

Table 2: Influence of BIBO 3304 on Dopamine-Agonist Induced Behaviors in Rats

| Dopaminergic Stimulant | Behavior Measured | Effect of BIBO 3304 |

|---|---|---|

| Amphetamine | Horizontal & Vertical Activity | Reduction |

| Apomorphine | Purposeless Running | Inhibition |

| Apomorphine | Aggression | Reduction |

Investigation in Models of Social Fear

Social fear conditioning (SFC) in rodents is a widely used translational model to study the neurobiological underpinnings of social anxiety disorder. NPY has demonstrated anxiolytic and fear-reducing properties in various paradigms. BIBO 3304 has been instrumental in determining the specific role of the Y1 receptor in mediating NPY's effects on social fear.

When NPY is administered into the central amygdala (CeA), a key brain region for fear processing, it reduces the expression of social fear in mice. This beneficial effect of NPY is completely blocked by the pre-treatment with this compound. mdpi.com This indicates that NPY's ability to dampen social fear responses within the CeA is dependent on its action at Y1 receptors. mdpi.com

Cardiovascular System Research

Involvement in Blood Pressure Regulation and Baroreflex

The NPY system is densely expressed in the cardiovascular system and is known to be involved in the sympathetic regulation of blood pressure. The baroreceptor reflex, or baroreflex, is a critical homeostatic mechanism for the short-term regulation of blood pressure.

To investigate the role of Y1 receptors in this process, studies were conducted in anesthetized cats where bilateral carotid occlusions were performed to trigger the baroreflex, resulting in a rise in systolic blood pressure. The administration of BIBO 3304 significantly attenuated this pressor response. For instance, a carotid occlusion that initially raised systolic blood pressure by 23 +/- 2 mmHg elicited an increase of only 15 mmHg after the administration of BIBO 3304. This demonstrates that antagonism of the Y1 receptor blunts the vascular response of the sympathetic baroreflex. Furthermore, BIBO 3304 was shown to shift the pressor dose-response curve of exogenous NPY to the right, confirming its antagonistic action at the receptors mediating NPY's vasoconstrictive effects.

Influence on Vascular Smooth Muscle Cell Proliferation and Migration (e.g., in pregnancy hypertensive rats)

Vascular remodeling, characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs), is a key pathophysiological feature of hypertension. NPY is considered a potent mitogenic peptide that may contribute to these structural changes in blood vessels.

In a rat model of pregnancy-induced hypertension, plasma NPY concentrations were found to be significantly elevated. In vitro studies using VSMCs from these rats showed that NPY stimulates both proliferation and migration. The use of specific NPY receptor antagonists, including this compound, helped to unravel the receptors involved. While NPY-induced VSMC proliferation was primarily reduced by a Y5 receptor antagonist, the NPY-induced migration of VSMCs was blocked by antagonists for Y1, Y2, or Y5 receptors. These results suggest that while the Y5 receptor may be more dominant in the proliferative response, the Y1 receptor, blocked by BIBO 3304, plays a distinct role in the migratory response of VSMCs during hypertension in pregnancy.

Research in Disease Models

The selectivity of this compound for the Y1 receptor has made it a valuable pharmacological tool for investigating the role of this receptor in a variety of disease models, spanning psychiatric and cardiovascular conditions.

Social Anxiety Disorder: As detailed previously, BIBO 3304 is used in social fear conditioning models in rodents. By blocking the anxiolytic effects of NPY in specific brain regions like the central amygdala, it helps researchers understand the neural circuits that could be targeted for treating social anxiety disorder. mdpi.com

Hypertension: In models of pregnancy-induced hypertension, BIBO 3304 has been used to dissect the molecular pathways leading to pathological vascular remodeling. Its ability to block NPY-induced migration of vascular smooth muscle cells points to the Y1 receptor as a potential therapeutic target for mitigating vascular complications in hypertensive states.

Psychosis and Schizophrenia: The dopaminergic system's hyperactivity is a key hypothesis in the pathophysiology of psychosis. By demonstrating that BIBO 3304 can inhibit behaviors induced by dopamine agonists like amphetamine and apomorphine, it provides a tool to explore the NPY-dopamine interaction as a potential avenue for developing novel antipsychotic treatments.

Feeding Disorders: NPY is one of the most potent orexigenic (appetite-stimulating) peptides known. BIBO 3304 has been shown to inhibit the feeding response induced by both direct NPY administration into the paraventricular nucleus and the hyperphagia (excessive eating) induced by fasting. nih.gov This positions BIBO 3304 as a critical tool in models of obesity and eating disorders to study the role of the Y1 receptor in the central regulation of food intake. nih.gov

Oncology Research: Colorectal Cancer (CRC) Studies

In the realm of oncology, the role of the NPY system in colorectal cancer (CRC) has become a subject of intense investigation. NPY is secreted by colon cancer cells that also express Y1 receptors (Y1R), suggesting a potential autocrine loop that could promote cancer progression. aacrjournals.org The use of this compound as a Y1R antagonist has been pivotal in elucidating the impact of this signaling axis on cancer cell behavior. aacrjournals.org

Research utilizing the CT26 mouse colon carcinoma cell line has demonstrated that inhibition of the Y1 receptor with BIBO 3304 leads to a notable decrease in cancer cell proliferation. aacrjournals.org Concurrently, treatment with the antagonist promotes apoptosis, the process of programmed cell death. aacrjournals.org Flow cytometry analysis revealed a significant increase in the population of CT26 cells in the early and mid-apoptotic phases when compared to untreated control cells. aacrjournals.org This dual effect of inhibiting proliferation while inducing apoptosis highlights the potential of Y1R blockade as a therapeutic strategy in colorectal cancer.

Further investigation into the anti-proliferative mechanism of BIBO 3304 revealed its ability to modulate the cell cycle. aacrjournals.org Analysis of CT26 cells treated with the Y1R antagonist showed an accumulation of cells in the G1/S transition phase of the cell cycle. aacrjournals.org This indicates that blocking NPY signaling through the Y1 receptor induces cell cycle arrest, which can prevent cancer cells from proceeding with DNA replication and division. aacrjournals.org Such an arrest provides a window for cellular repair mechanisms to act or, alternatively, for the cell to commit to the apoptotic pathway. aacrjournals.org

To understand the genetic underpinnings of these cellular effects, researchers have analyzed the correlation between NPY expression and genes related to cell survival and apoptosis in CRC patient data from The Cancer Genome Atlas (TCGA) database. aacrjournals.org The analysis, encompassing 594 CRC patients, showed a significant positive correlation between NPY expression and several key pro-survival/anti-apoptotic genes, including BCL2, BCL2L1, BCL2L2, BCL2A1, and MCL1. aacrjournals.org Conversely, NPY expression was negatively correlated with a suite of pro-apoptotic genes such as GZMB, TRIB3, TPX2, BAX, BAK1, BAD, BID, BIK, BOK, and HRK. aacrjournals.org These findings suggest that the NPY-Y1R axis may promote cancer cell survival by upregulating anti-apoptotic genes and suppressing pro-apoptotic ones, a mechanism that is effectively countered by BIBO 3304.

Table 1: Correlation of NPY Expression with Apoptosis-Related Genes in Colorectal Cancer

| Gene Category | Correlated Genes | Correlation with NPY Expression | Implied Function |

| Pro-survival / Anti-apoptotic | BCL2, BCL2L1, BCL2L2, BCL2A1, MCL1 | Positive | Promotes Cancer Cell Survival |

| Pro-apoptotic | GZMB, TRIB3, TPX2, BAX, BAK1, BAD, BID, BIK, BOK, HRK | Negative | Suppresses Cancer Cell Death |

Metabolic Disorders: Serum Insulin (B600854) Regulation

The therapeutic potential of BIBO 3304 extends to metabolic diseases, particularly type 2 diabetes (T2D). Studies have shown that pharmacological inhibition of the Y1 receptor can significantly improve glycemic control. nih.govnih.gov In preclinical mouse models of T2D, treatment with BIBO 3304 resulted in improved β-cell function and the preservation of functional β-cell mass. nih.gov This is critical, as the loss of functional β-cells is a key contributor to poor glycemic control in advanced T2D. nih.gov The compound was found to enhance in vivo insulin secretory capacity, leading to better glucose tolerance. nih.gov Furthermore, in db/db mice, a genetic model of obesity and T2D, BIBO 3304 treatment led to a significant enhancement of insulin secretion in response to re-feeding. nih.gov This suggests that Y1 receptor antagonism can boost postprandial insulin release, a crucial aspect of glucose homeostasis.

Table 2: Effects of BIBO 3304 on Insulin Regulation and Glycemic Control in Preclinical T2D Models

| Parameter | Observed Effect | Significance |

| Glycemic Control | Significantly improved | Better management of blood glucose levels |

| β-Cell Function | Improved and preserved | Protects insulin-producing cells |

| Insulin Secretory Capacity | Enhanced in vivo | Improved response to glucose |

| Postprandial Insulin Secretion | Significantly enhanced | Better control of after-meal glucose spikes |

Bone Mass Regulation

The NPY-Y1 receptor system has also been identified as a major signaling pathway in the regulation of bone homeostasis. nih.gov Preclinical research demonstrates that the oral administration of BIBO 3304 can dose-dependently increase bone mass in mice. nih.gov Histomorphometric analysis of femora from treated mice revealed a significant 1.5-fold increase in cancellous bone volume. nih.gov This was accompanied by improvements in bone microarchitecture, specifically a greater trabecular number and increased trabecular thickness. nih.gov The increase in bone mass was linked to a significant rise in the anabolic activity of osteoblasts, the cells responsible for bone formation. nih.gov Interestingly, this anabolic effect was observed even with a concurrent increase in bone resorption. nih.gov Additionally, an increased periosteal mineral apposition rate was noted in cortical bone, further supporting the compound's bone-building capabilities. nih.gov

Table 3: Impact of BIBO 3304 on Bone Mass and Microarchitecture in Mice

| Parameter | Finding | Outcome |

| Cancellous Bone Volume | 1.5-fold increase | Increased bone mass |

| Trabecular Number | Greater | Improved bone structure |

| Trabecular Thickness | Greater | Improved bone strength |

| Osteoblast Activity | Significant increase in anabolic activity | Enhanced bone formation |

| Cortical Bone | Significant increase in periosteal mineral apposition rate | Strengthened outer bone layer |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Studies

Pharmacodynamic studies have established BIBO 3304 as a highly potent and selective antagonist for the NPY Y1 receptor. It exhibits subnanomolar affinity for both human and rat Y1 receptors, with IC50 values of 0.38 nM and 0.72 nM, respectively. nih.gov Its selectivity is noteworthy, showing over 2600-fold less affinity for the Y2, Y4, and Y5 receptor subtypes. This high selectivity minimizes the potential for off-target effects. The in vivo pharmacodynamic effects are evident in its ability to inhibit NPY-induced and fasting-induced feeding upon central administration in rodents. nih.gov Furthermore, the glucose-lowering effects observed in diabetes models are dependent on its action on functional β-cell mass, confirming a specific pharmacodynamic link between Y1 receptor antagonism and insulin regulation. nih.gov

From a pharmacokinetic perspective, the effectiveness of BIBO 3304 following oral administration in studies on bone mass regulation suggests it possesses oral bioavailability. nih.govnih.gov This is a crucial characteristic for a potential therapeutic agent, as it allows for less invasive administration routes.

In Vivo Administration Routes and Dosing Regimens (e.g., intracerebroventricular administration)

The in vivo application of this compound in preclinical studies has predominantly involved direct administration into the central nervous system to bypass the potential limitations of peripheral administration and to specifically target central NPY1Rs. The most common route is intracerebroventricular (ICV) injection, which delivers the compound directly into the cerebral ventricles, allowing it to diffuse into the brain tissue.

In a notable study investigating the role of NPY1R in feeding behavior, a dose of 30 micrograms (µg) of BIBO 3304 was administered into the paraventricular nucleus of rats. nih.govnih.gov This targeted administration was shown to inhibit the feeding response induced by both exogenous NPY and fasting. nih.govnih.gov Another study examining social fear in mice utilized bilateral infusions of 0.2 nanomoles (nmol) in a volume of 0.2 microliters (µL) per side into specific brain regions, namely the dorsolateral septum and the central amygdala. mdpi.com

Intranasal delivery has also been explored as a non-invasive method to target the brain. In a study on amyotrophic lateral sclerosis (ALS) mouse models, intranasal administration of a selective NPY Y1 receptor antagonist was used to assess its effects on motor deficits. nih.gov Furthermore, direct microinjection into the Rostral Ventral Medulla (RVM) has been employed in pain research, demonstrating that BIBO 3304 can block the analgesic effects of NPY in this brain region. acs.org

The selection of the administration route and dosing regimen is highly dependent on the specific research question and the targeted physiological process. The following table summarizes exemplary in vivo administration routes and dosing regimens for this compound found in the literature.

| Administration Route | Species | Dose | Brain Region Targeted | Research Area |

| Intranuclear Injection | Rat | 30 µg | Paraventricular Nucleus | Feeding Behavior |

| Bilateral Infusion | Mouse | 0.2 nmol / 0.2 µL per side | Dorsolateral Septum, Central Amygdala | Social Fear |

| Intranasal Delivery | Mouse | Not Specified | Brain (general) | Motor Deficits in ALS |

| Microinjection | Not Specified | Not Specified | Rostral Ventral Medulla (RVM) | Pain Modulation |

Brain Penetration and Distribution Studies

Methodological Considerations and Advanced Research Techniques for Bibo 3304 Trifluoroacetate

In Vitro and In Vivo Experimental Designs

Experimental designs for investigating BIBO 3304 trifluoroacetate (B77799) are multifaceted, integrating both in vitro and in vivo approaches to characterize its interaction with the NPY system. In vitro studies are crucial for determining its binding affinity and functional antagonism at the molecular and cellular levels, while in vivo experiments reveal its effects within a complex physiological system. nih.gov

Receptor binding assays are fundamental to characterizing the affinity and selectivity of BIBO 3304 for the Y1 receptor. merckmillipore.com These assays typically involve a competitive binding format where BIBO 3304 competes with a radiolabeled ligand for binding to cells or membranes expressing the target receptor. merckmillipore.com

Research has demonstrated that BIBO 3304 possesses a subnanomolar affinity for both human and rat Y1 receptors. nih.gov In contrast, it exhibits very low affinity for other NPY receptor subtypes, such as Y2, Y4, and Y5, highlighting its high selectivity. nih.govopnme.com The S-enantiomer of BIBO 3304, known as BIBO 3457, serves as a crucial negative control in these experiments, displaying a significantly lower affinity for the Y1 receptor. nih.govopnme.com This stereoselectivity confirms that the specific conformation of BIBO 3304 is critical for its high-affinity binding. The results from these studies are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. nih.gov

| Compound | Receptor Target | Species | IC50 (nM) |

|---|---|---|---|

| BIBO 3304 | Y1 | Human | 0.38 |

| BIBO 3304 | Y1 | Rat | 0.72 |

| BIBO 3304 | Y2 | Human | > 1000 |

| BIBO 3304 | Y4 | Human/Rat | > 1000 |

| BIBO 3304 | Y5 | Human/Rat | > 1000 |

| BIBO 3457 (S-enantiomer) | Y1 | Human | > 10000 |

| BIBO 3457 (S-enantiomer) | Y1 | Rat | > 1000 |

To assess the antagonist properties of BIBO 3304, functional cell-based assays are employed. The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) synthesis, and the mobilization of intracellular calcium (Ca2+) stores. opnme.comnih.gov

Functional assays measure the ability of BIBO 3304 to block these NPY-induced signaling events. For example, researchers can stimulate receptor-expressing cells with NPY in the presence and absence of BIBO 3304 and measure the resulting changes in intracellular cAMP levels. nih.gov A successful antagonism would be demonstrated by BIBO 3304's ability to prevent the NPY-induced decrease in cAMP. Similarly, calcium mobilization assays, often utilizing fluorescent calcium indicators like Fluo-4, can be used to monitor changes in intracellular calcium concentrations. nih.gov In this context, BIBO 3304 would be expected to block the transient increase in intracellular calcium that occurs upon NPY stimulation of the Y1 receptor. nih.govmdpi.com

The physiological effects of Y1 receptor antagonism by BIBO 3304 are investigated in vivo using various rodent behavioral paradigms. nih.gov These models are essential for understanding the role of the NPY-Y1 system in complex behaviors such as feeding and anxiety. nih.govmdpi.com

One key area of investigation has been feeding behavior. Studies have shown that central administration of BIBO 3304 can inhibit the powerful feeding response induced by either the direct application of NPY into the brain or by fasting. nih.govopnme.com

More recently, BIBO 3304 has been utilized in models of social fear. In a social fear conditioning paradigm in mice, local infusion of BIBO 3304 into specific brain regions was used to dissect the role of Y1 receptors in fear and anxiety. mdpi.com The findings demonstrated that NPY's ability to reduce the expression of social fear is mediated by Y1 receptors in the central amygdala (CeA), as this effect was blocked by BIBO 3304. mdpi.com Conversely, in the dorsolateral septum (DLS), the fear-reducing effects of NPY were mediated by Y2 receptors and were not blocked by BIBO 3304, showcasing the specificity of the compound and the differential roles of NPY receptors in distinct neural circuits. mdpi.com

| Brain Region of Infusion | Treatment Groups | Primary Outcome | Key Finding |

|---|---|---|---|

| Central Amygdala (CeA) | Vehicle + NPY vs. BIBO 3304 + NPY | Social investigation time | BIBO 3304 blocked the NPY-induced reduction in social fear expression. |

| Dorsolateral Septum (DLS) | Vehicle + NPY vs. BIBO 3304 + NPY | Social investigation time | BIBO 3304 did not block the NPY-induced reduction in social fear expression. |

Molecular biology techniques are critical for examining the cellular and molecular changes that occur in response to BIBO 3304 treatment. Gene expression analysis, often performed using quantitative polymerase chain reaction (qPCR), can be used to measure the mRNA levels of the NPY Y1 receptor (NPY1R) and its ligand, NPY, in tissues of interest. nih.gov For instance, studies have correlated the gene expression of the NPY system in human pancreatic islets with insulin (B600854) secretion, providing a basis for investigating how antagonists like BIBO 3304 might influence cellular function at the genetic level. ulb.ac.be

Western blotting is another indispensable technique used to detect and quantify specific proteins from tissue or cell lysates. nih.govnih.gov In the context of BIBO 3304 research, Western blotting can be used to verify the expression of the Y1 receptor in the cell lines or animal tissues being studied. springernature.com It can also be used to assess the levels of downstream signaling proteins that may be affected by Y1 receptor blockade, providing further insight into the compound's mechanism of action. nih.gov

Visualizing the distribution and occupancy of the Y1 receptor in vivo is a significant technical challenge that can be addressed with advanced imaging techniques. While direct imaging of BIBO 3304 itself is not commonly reported, the development of radiolabeled derivatives of the compound is a key step toward this goal. nih.gov

Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize molecules labeled with positron-emitting or gamma-emitting isotopes, respectively, to map the distribution of a target in vivo. nih.gov The development of a suitable PET tracer derived from the BIBO 3304 structure would allow for non-invasive studies of Y1 receptor occupancy in the brain. nih.gov Such studies could quantitatively assess how much of the receptor is bound by the antagonist at a given time, providing invaluable information for understanding its pharmacodynamics. nih.gov Furthermore, autoradiography using radiolabeled ligands on tissue sections can provide a high-resolution map of receptor distribution in specific brain regions or peripheral tissues. nih.gov

Formulation and Delivery Considerations for Research Applications

The formulation and route of administration of BIBO 3304 trifluoroacetate are critical considerations for achieving desired experimental outcomes. The trifluoroacetate salt form of the compound generally enhances its solubility and stability for formulation in aqueous solutions.

For in vivo studies targeting the central nervous system, direct administration into the brain is often necessary to bypass the blood-brain barrier. Common methods include intracerebroventricular (i.c.v.) injection, which delivers the compound into the cerebral ventricles, or microinfusions directly into specific brain nuclei, such as the paraventricular nucleus or central amygdala. nih.govmdpi.com This targeted approach allows researchers to probe the function of Y1 receptors in discrete neural circuits. mdpi.com

In some preclinical models, BIBO 3304 has been described as orally bioavailable. nih.gov This suggests that for systemic effects or studies involving chronic administration, the compound can be formulated for oral delivery, which is a less invasive method suitable for long-term experiments. ulb.ac.be The choice of vehicle for dissolving the compound is also crucial and is typically a sterile saline solution or an artificial cerebrospinal fluid for central administration.

Solubility and Stock Solution Preparation in Research Settings (e.g., DMSO, ethanol)

The effective use of this compound in experimental settings is fundamentally dependent on proper solubilization and the preparation of accurate stock solutions. The solubility of a compound is a critical parameter that influences its handling, storage, and application in both in vitro and in vivo studies.

This compound is reported to be insoluble in water but exhibits good solubility in common organic solvents used in research laboratories, such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. selleckchem.comselleckchem.com However, specific solubility values can vary between suppliers, which may be due to differences in the reported molecular weight (with one or two molecules of trifluoroacetic acid) or batch-to-batch variability. selleckchem.combio-techne.com For instance, some sources indicate a solubility of up to 100 mg/mL in both DMSO and ethanol. selleckchem.comselleckchem.com Other suppliers report solubility up to 100 mM in DMSO and 20 mM in ethanol. tocris.com It is crucial for researchers to consult the technical data sheet for the specific batch being used. When working with DMSO, it is recommended to use fresh, anhydrous solvent, as moisture-absorbing DMSO can reduce the compound's solubility. selleckchem.com

Interactive Data Table: Solubility of this compound

| Solvent | Maximum Concentration (Source A) selleckchem.comselleckchem.com | Maximum Concentration (Source B) bio-techne.comtocris.com | Notes |

|---|---|---|---|

| DMSO | 100 mg/mL (155.36 mM) | 100 mM (approx. 75.77 mg/mL) | Use of fresh, anhydrous DMSO is recommended. selleckchem.com |

| Ethanol | 100 mg/mL (155.36 mM) | 20 mM (approx. 15.15 mg/mL) | - |

| Water | Insoluble | Insoluble | - |

Preparation of stock solutions is a standard procedure that requires precision. Typically, the solid compound is dissolved in a suitable solvent, like DMSO, to create a concentrated stock solution, often at a concentration of 10 mM or higher. This stock solution can then be diluted to the final working concentration for experiments. To prepare a stock solution, the required mass of the compound is calculated based on the desired concentration and volume, taking into account the batch-specific molecular weight provided on the certificate of analysis. bio-techne.comtocris.com These concentrated stock solutions are often aliquoted into smaller volumes for storage to prevent contamination and degradation from repeated freeze-thaw cycles. selleckchem.com

Vehicle Optimization for In Vivo Studies (e.g., PEG300, Tween80, corn oil)

For in vivo research, the delivery of a hydrophobic compound like this compound to the target site requires a suitable vehicle. The vehicle is an inactive substance that serves as the carrier for the active compound. Vehicle optimization is a critical step to ensure the compound remains solubilized and is bioavailable upon administration, without the vehicle itself causing physiological effects.

Given the poor water solubility of this compound, simple aqueous solutions are not viable for in vivo use. selleckchem.com Therefore, complex vehicle formulations are often necessary. These formulations typically involve a primary solvent, such as DMSO, in which the compound is initially dissolved, followed by dilution into a mixture of co-solvents and surfactants.

Common components for such vehicles include polyethylene (B3416737) glycol 300 (PEG300), a water-miscible polymer that helps to maintain solubility, and Tween 80 (polysorbate 80), a non-ionic surfactant that prevents precipitation and aids in creating a stable emulsion or solution. selleckchem.comselleckchem.com For some administration routes, corn oil can also be used as a lipid-based vehicle. selleckchem.comselleckchem.com

Research protocols suggest specific formulations that have been validated for use. selleckchem.comselleckchem.com For example, a stock solution in DMSO can be serially diluted into a vehicle containing PEG300, Tween 80, and an aqueous component like saline or double-distilled water (ddH2O). selleckchem.comselleckchem.com Another approach involves diluting a DMSO stock solution into corn oil. selleckchem.comselleckchem.com It is recommended that the final concentration of DMSO be kept low in the administered volume to avoid potential toxicity. The final formulation should be prepared fresh and mixed thoroughly to ensure homogeneity before use. selleckchem.comselleckchem.com

Interactive Data Table: Example In Vivo Vehicle Formulations

| Formulation Component | Example 1: Aqueous-based selleckchem.comselleckchem.com | Example 2: Oil-based selleckchem.comselleckchem.com | Purpose of Component |

|---|---|---|---|

| BIBO 3304 Stock | 50 µL of 100 mg/mL in DMSO | 50 µL of 16.6 mg/mL in DMSO | Active pharmaceutical ingredient source |

| Primary Solvent | DMSO | DMSO | Solubilizes the compound initially |

| Co-solvent | 400 µL of PEG300 | - | Enhances and maintains solubility |

| Surfactant | 50 µL of Tween 80 | - | Stabilizes the mixture, prevents precipitation |

| Diluent | 500 µL of ddH2O | 950 µL of Corn Oil | Brings the solution to the final volume |

| Final % DMSO | 5% | 5% | - |

Stability and Storage Conditions for Research Use

Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. Recommendations for storage can differ for the compound in its solid (powder) form versus when it is in solution.

For long-term storage, the solid form of this compound should be kept in a tightly sealed container, protected from light and moisture. There is some variation in the recommended storage temperature among suppliers, with some suggesting +4°C and others -20°C. selleckchem.comtocris.com As a powder, the compound is generally stable for several years when stored under these conditions. selleckchem.com Stability testing has also shown that the product can be shipped at room temperature without requiring cooling measures. selleckchem.com

Stock solutions of the compound are less stable than the solid powder and require more stringent storage conditions. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. selleckchem.com For short-term storage (e.g., up to one month), stock solutions can typically be stored at -20°C. selleckchem.com For long-term storage (e.g., up to one year), it is advisable to store the solutions at -80°C. selleckchem.com Researchers should always refer to the supplier's specific recommendations and perform stability tests if the compound is to be stored for extended periods.

Interactive Data Table: Recommended Storage Conditions

| Form | Storage Temperature (Short-term) | Storage Temperature (Long-term) | Shelf Life (Approximate) |

|---|---|---|---|

| Solid (Powder) | +4°C or -20°C selleckchem.comtocris.com | +4°C or -20°C selleckchem.comtocris.com | 3 years at -20°C selleckchem.com |

| Stock Solution | -20°C selleckchem.com | -80°C selleckchem.com | 1 month at -20°C; 1 year at -80°C selleckchem.com |

Ethical Considerations in Animal Research

The use of compounds like this compound in preclinical studies, particularly those involving animal models, is governed by strict ethical principles. Research investigating physiological processes such as feeding, anxiety, and cardiovascular regulation often relies on in vivo models to understand the complex systemic effects of NPY receptor modulation. nih.gov However, such research carries an ethical responsibility to ensure the humane treatment of animal subjects.

A central framework guiding ethical animal research is the principle of the "Three Rs": Replacement , Reduction , and Refinement . jpmh.org

Replacement refers to the use of non-animal methods whenever possible, such as in vitro cell cultures or in silico computer modeling.

Reduction involves using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.

Refinement focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals.

Some ethical frameworks also include a fourth "R" for Responsibility , emphasizing the researcher's lifelong duty of care for the animals. jpmh.org

All research protocols involving animals must undergo a thorough review and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. These committees conduct a harm-benefit analysis, weighing the potential harms to the animals against the prospective scientific knowledge and potential benefits to human or animal health. nih.gov This is particularly critical in neuroscience research, where the complexity of the studies can sometimes necessitate more invasive procedures. nih.gov Growing public awareness and concern for animal welfare demand continuous improvement of research standards and a commitment to upholding the highest ethical guidelines in all scientific investigations. jpmh.orgnih.gov

Future Directions and Unexplored Avenues in Bibo 3304 Trifluoroacetate Research

Potential for Novel Therapeutic Target Identification

The high selectivity of BIBO 3304 for the NPY Y1 receptor makes it an exceptional tool for dissecting the downstream signaling pathways and identifying novel therapeutic targets. selleckchem.com By selectively blocking the Y1 receptor, researchers can observe the subsequent molecular and cellular changes, thereby uncovering previously unknown mediators and pathways influenced by NPY signaling.

Research has already demonstrated that NPY-Y1 receptor signaling is implicated in a variety of physiological functions, including blood pressure regulation and food intake. opnme.com Future investigations using BIBO 3304 could focus on:

Oncology: The NPY system has been shown to play a role in tumorigenesis. opnme.com Studies using BIBO 3304 in cancer models could help identify specific downstream effectors of Y1 receptor activation that promote cancer cell migration and proliferation, as seen in pancreatic cancer research. patsnap.com These effectors could represent new targets for anti-cancer therapies.

Metabolic Disorders: Beyond its role in appetite, the NPY-Y1 pathway is involved in broader metabolic regulation. nih.gov Research has shown that inhibiting the Y1 receptor with BIBO 3304 can protect β-cells and improve glycemic control in models of type 2 diabetes. nih.gov This suggests that downstream targets of the Y1 receptor in pancreatic islets could be novel therapeutic avenues for diabetes treatment.

Neuroinflammation: The role of the NPY system in neuroinflammation is an emerging area. Using BIBO 3304 in models of neurological disorders could help to delineate the specific contribution of Y1 receptor signaling to inflammatory processes in the brain, potentially identifying new targets for diseases like multiple sclerosis or Alzheimer's disease.

Combinatorial Approaches with Other Pharmacological Agents

Investigating the effects of BIBO 3304 in combination with other pharmacological agents could reveal synergistic or antagonistic interactions, paving the way for novel therapeutic strategies. The complexity of physiological regulation often involves multiple redundant pathways, and combination therapies can offer enhanced efficacy.

Initial studies have already explored some combinations. For instance, BIBO 3304 was shown to inhibit NPY-induced feeding but did not affect the orexigenic responses induced by galanin or noradrenaline, indicating the specificity of the pathway it blocks. nih.gov Future combinatorial research could explore:

Obesity Treatment: Combining BIBO 3304 with agents that target other appetite-regulating pathways (e.g., melanocortin or leptin systems) could lead to more potent and sustainable weight loss therapies.

Anxiety and Depression: The anxiolytic-like effects of NPY are mediated, in part, by Y1 receptors. mdpi.com Combining BIBO 3304 with traditional anxiolytics or antidepressants could elucidate the interplay between these systems and potentially lead to therapies with improved efficacy or faster onset of action.

Cancer Therapy: In pancreatic cancer, where NPY/NPY1R signaling is implicated in metastasis, combining BIBO 3304 with standard chemotherapeutic agents could enhance treatment efficacy by targeting both tumor growth and metastatic spread. patsnap.com

Investigation of Long-Term Effects and Chronic Administration

Most current research on BIBO 3304 involves acute administration to study immediate physiological responses. A significant unexplored avenue is the investigation of the long-term effects of chronic Y1 receptor blockade. The body's physiological systems often adapt to chronic pharmacological intervention, which can lead to changes in receptor expression, signaling pathway sensitization or desensitization, and compensatory adjustments in other related systems.

Future long-term studies would be critical for understanding the sustained therapeutic potential and any adaptive changes resulting from prolonged BIBO 3304 administration. Key areas for this research include:

Chronic Metabolic Management: Evaluating the long-term efficacy of BIBO 3304 in maintaining glycemic control and preserving β-cell mass in chronic models of type 2 diabetes. nih.gov

Bone Mass Regulation: Research has indicated that NPY Y1 receptor antagonism can increase bone mass, suggesting a potential role in osteoporosis treatment. Chronic administration studies are needed to confirm the durability and safety of this effect.

Neuroplasticity: Investigating how chronic blockade of Y1 receptors affects brain circuitry, synaptic plasticity, and behavior, particularly in the context of chronic stress, anxiety, or depression.

Development of Advanced Analogues with Enhanced Selectivity or Pharmacokinetic Profiles

While BIBO 3304 is a highly valuable research tool, the development of advanced analogues could yield compounds with even more desirable properties for therapeutic applications. Medicinal chemistry efforts could focus on modifying the parent structure of BIBO 3304 to achieve specific goals.